molecular formula C19H28B2F2O5 B2866482 2,3-Difluoro-5-methoxy-1,4-phenylenediboronic acid, pinacol ester CAS No. 2377608-79-0

2,3-Difluoro-5-methoxy-1,4-phenylenediboronic acid, pinacol ester

Cat. No.: B2866482
CAS No.: 2377608-79-0
M. Wt: 396.04
InChI Key: VDGPSXHCKVCRCV-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-methoxy-1,4-phenylenediboronic acid, pinacol ester is a specialized organoboron compound known for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a phenylene ring substituted with two fluorine atoms, a methoxy group, and two boronic ester groups, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-5-methoxy-1,4-phenylenediboronic acid, pinacol ester typically involves the reaction of 2,3-difluoro-5-methoxybenzene with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene or water.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-5-methoxy-1,4-phenylenediboronic acid, pinacol ester is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene or water).

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Typical reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Biaryl compounds.

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

This compound is widely used in scientific research due to its versatility in organic synthesis. It is particularly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. Its ability to form carbon-carbon bonds efficiently makes it a key reagent in the synthesis of complex organic molecules.

Comparison with Similar Compounds

  • 2,5-Difluorobenzene-1,4-diboronic acid bis(pinacol) ester

  • 2,6-Difluorobenzene-1,4-diboronic acid bis(pinacol) ester

  • 2,3-Difluoro-5-methoxybenzene-1,4-diboronic acid bis(pinacol) ester

Uniqueness: 2,3-Difluoro-5-methoxy-1,4-phenylenediboronic acid, pinacol ester is unique due to its specific substitution pattern on the phenylene ring, which influences its reactivity and stability. This makes it particularly suitable for certain cross-coupling reactions and other synthetic applications.

Properties

IUPAC Name

2-[2,3-difluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28B2F2O5/c1-16(2)17(3,4)26-20(25-16)11-10-12(24-9)13(15(23)14(11)22)21-27-18(5,6)19(7,8)28-21/h10H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGPSXHCKVCRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)B3OC(C(O3)(C)C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28B2F2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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